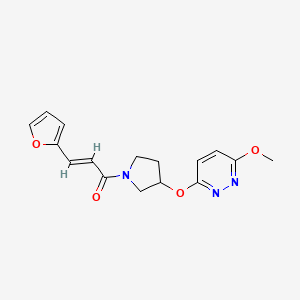
(E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
The chemical structure of (E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is detailed, indicating specific angles and interactions within the molecule. For instance, the prop-2-en-1-one unit forms particular dihedral angles with the 4-methoxyphenyl group and the furan ring. The molecule's conformation is stabilized by specific intra-molecular interactions, and the packing in the crystal structure is defined by intermolecular hydrogen bonds, forming a distinct chain pattern (Kapoor et al., 2011).
Biological Activity
Antimicrobial Activity:
- A variety of newly synthesized derivatives, including those with a pyrrolidin-1-yl moiety, displayed notable antibacterial activity against both aerobic and anaerobic bacteria. These findings suggest potential applications in combating microbial infections and in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Pharmacological Applications:
- Several compounds with a pyrrolidin-1-yl moiety were identified to have significant antiarrhythmic and antihypertensive activities. These compounds, particularly those with specific substituents, showed potential due to their alpha-adrenolytic properties, suggesting their use in managing cardiovascular disorders (Malawska et al., 2002).
Chemical Synthesis and Modifications
Synthesis Techniques:
- Novel methods for the synthesis of hybrid heterocyclic systems containing a pyrrolidin-1-yl moiety have been developed. These methods involve one-pot protocols, showcasing efficient and regioselective synthesis approaches that could be useful in the creation of complex molecular architectures for various scientific applications (Fershtat et al., 2016).
Molecular Conformation Studies:
- The molecular structure and conformation of compounds with a pyrrolidin-1-yl moiety have been extensively studied, providing insights into the molecule's behavior and interactions in crystalline forms. This information is crucial for understanding the compound's properties and potential applications in various fields (Suhitha et al., 2012).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-21-14-5-6-15(18-17-14)23-13-8-9-19(11-13)16(20)7-4-12-3-2-10-22-12/h2-7,10,13H,8-9,11H2,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKLMRYTWVGBX-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
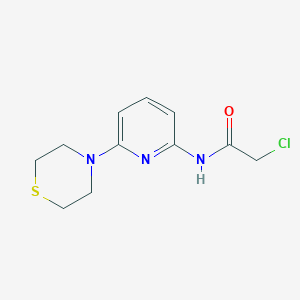
![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)
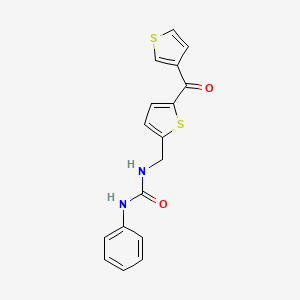
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)
![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)
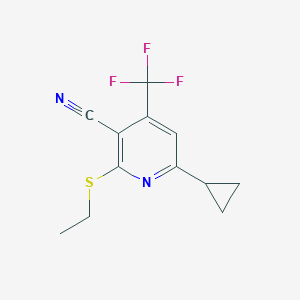
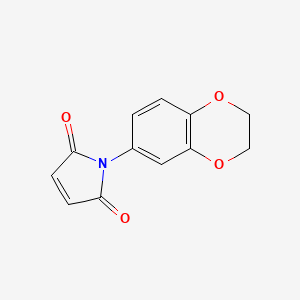
![N-[(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methyl]prop-2-enamide](/img/structure/B2364985.png)
![4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol](/img/structure/B2364987.png)
![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364988.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)
![3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2364991.png)